molecular formula C17H19NO4 B2825693 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE CAS No. 1421481-63-1

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE

Cat. No.: B2825693
CAS No.: 1421481-63-1
M. Wt: 301.342
InChI Key: XCWMOAFZPCRHJP-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzofuran and furan rings

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10-7-14(11(2)22-10)17(20)18-9-15(19)12-3-4-16-13(8-12)5-6-21-16/h3-4,7-8,15,19H,5-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWMOAFZPCRHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and furan derivatives, such as:

Uniqueness

What sets N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including Friedel-Crafts acylation to construct the benzofuran core, followed by hydroxylation and carboxamide coupling. For scalability, optimize using continuous flow reactors to enhance yield and purity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) and hydroxyl (-OH) groups (stretching at ~1650–1750 cm⁻¹ and ~3200–3600 cm⁻¹, respectively).
  • NMR (¹H/¹³C) : Assign substituents (e.g., dihydrobenzofuran protons at δ 3.0–4.0 ppm; furan methyl groups at δ 2.1–2.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers screen preliminary biological activity for this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Comparative studies : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity variations across targets (e.g., enzymes vs. receptors) .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • LogP adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility.
  • In vitro metabolic assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and block labile sites via fluorination .

Q. How do structural modifications impact the compound’s activity (SAR studies)?

  • Methodological Answer :

  • Systematic substitution : Replace the 2,5-dimethylfuran group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity shifts.
  • Table :
SubstituentBioactivity (IC₅₀, μM)Target Affinity (ΔG, kcal/mol)
2,5-dimethylfuran12.3-8.2
2-NO₂-furan8.1-9.5
5-OCH₃-furan15.6-7.8
  • In silico SAR : Use QSAR models to predict activity trends .

Q. What experimental approaches identify molecular targets of this compound?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates.
  • Transcriptomics : Analyze gene expression changes (e.g., RNA-seq) in treated vs. untreated cells to map affected pathways (e.g., apoptosis, inflammation) .

Q. How does the compound’s stability vary under experimental conditions (e.g., pH, light)?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (pH 3), basic (pH 10), and UV light to monitor decomposition (HPLC tracking).
  • Stabilizers : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation .

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